Ethyl 2-octadecylsulfanylbenzoate
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Overview
Description
Ethyl 2-octadecylsulfanylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an octadecylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-octadecylsulfanylbenzoate typically involves the esterification of 2-octadecylsulfanylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-octadecylsulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoate derivatives.
Scientific Research Applications
Ethyl 2-octadecylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-octadecylsulfanylbenzoate involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the octadecylsulfanyl group, making it less lipophilic.
Octadecyl benzoate: Lacks the sulfanyl group, reducing its potential reactivity.
Ethyl 2-sulfanylbenzoate: Contains a shorter alkyl chain, affecting its solubility and biological activity.
Uniqueness
Ethyl 2-octadecylsulfanylbenzoate is unique due to the presence of both the long octadecyl chain and the reactive sulfanyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications.
Properties
CAS No. |
74010-84-7 |
---|---|
Molecular Formula |
C27H46O2S |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
ethyl 2-octadecylsulfanylbenzoate |
InChI |
InChI=1S/C27H46O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-30-26-23-20-19-22-25(26)27(28)29-4-2/h19-20,22-23H,3-18,21,24H2,1-2H3 |
InChI Key |
XDOLGRZYUPFCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=CC=CC=C1C(=O)OCC |
Origin of Product |
United States |
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